molecular formula C18H20FN3O3 B12238766 3-{[1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]methoxy}-6-methylpyridazine

3-{[1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]methoxy}-6-methylpyridazine

Cat. No.: B12238766
M. Wt: 345.4 g/mol
InChI Key: BBVUJBQOCRSXMB-UHFFFAOYSA-N
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Description

3-{[1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]methoxy}-6-methylpyridazine is a complex organic compound characterized by its unique molecular structure This compound features a pyridazine ring substituted with a methoxy group and a methyl group, along with a pyrrolidine ring attached to a fluoro-methoxybenzoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]methoxy}-6-methylpyridazine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.

    Introduction of the Fluoro-Methoxybenzoyl Group: This step involves the acylation of the pyrrolidine ring with 3-fluoro-4-methoxybenzoyl chloride under basic conditions.

    Formation of the Pyridazine Ring: The pyridazine ring is formed through a condensation reaction between a hydrazine derivative and a suitable diketone.

    Final Coupling: The final step involves the coupling of the pyrrolidine and pyridazine intermediates through an etherification reaction using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]methoxy}-6-methylpyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to reduce specific functional groups, such as carbonyl groups, to their corresponding alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the pyridazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

3-{[1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]methoxy}-6-methylpyridazine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-{[1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]methoxy}-6-methylpyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-4-methoxybenzoyl derivatives: These compounds share the fluoro-methoxybenzoyl moiety and may exhibit similar chemical properties.

    Pyrrolidine derivatives: Compounds with a pyrrolidine ring may have comparable biological activities and synthetic routes.

    Pyridazine derivatives: These compounds share the pyridazine ring and may have similar applications in chemistry and medicine.

Uniqueness

The uniqueness of 3-{[1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]methoxy}-6-methylpyridazine lies in its specific combination of functional groups, which imparts distinct chemical properties and potential applications. The presence of both the fluoro-methoxybenzoyl and pyridazine moieties makes it a valuable compound for various scientific research and industrial applications.

Properties

Molecular Formula

C18H20FN3O3

Molecular Weight

345.4 g/mol

IUPAC Name

(3-fluoro-4-methoxyphenyl)-[3-[(6-methylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]methanone

InChI

InChI=1S/C18H20FN3O3/c1-12-3-6-17(21-20-12)25-11-13-7-8-22(10-13)18(23)14-4-5-16(24-2)15(19)9-14/h3-6,9,13H,7-8,10-11H2,1-2H3

InChI Key

BBVUJBQOCRSXMB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(C=C1)OCC2CCN(C2)C(=O)C3=CC(=C(C=C3)OC)F

Origin of Product

United States

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